3,7-Di(2-furyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Di(2-furyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dithione is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Di(2-furyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dithione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of furyl-substituted hydrazine with carbon disulfide, followed by cyclization with an appropriate triazole precursor . The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3,7-Di(2-furyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dithione can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted triazole compounds .
Scientific Research Applications
3,7-Di(2-furyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dithione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is explored for its use in the development of novel materials with unique electronic and optical properties.
Industrial Chemistry: The compound is used as a precursor in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3,7-Di(2-furyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dithione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 1,5-Diphenyl-2,3,6,7-tetrahydro-1H,5H-s-triazolo(1,2-a)-s-triazole-3,7-dithione
- 5-Benzylidene-2-phenyl(1,3)thiazolo(3,2-b)(1,2,4)triazol-6(5H)-one
- 5-Phenyl(1,2,4)triazolo(4,3-a)quinoxaline-1,4(2H,5H)-dione
Uniqueness
3,7-Di(2-furyl)tetrahydro-1H,5H-(1,2,4)triazolo(1,2-a)(1,2,4)triazole-1,5-dithione is unique due to its specific structural features, such as the presence of furyl groups and the triazole-dithione core.
Properties
CAS No. |
16111-47-0 |
---|---|
Molecular Formula |
C12H10N4O2S2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1,5-bis(furan-2-yl)-1,2,5,6-tetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithione |
InChI |
InChI=1S/C12H10N4O2S2/c19-11-13-9(7-3-1-5-17-7)15-12(20)14-10(16(11)15)8-4-2-6-18-8/h1-6,9-10H,(H,13,19)(H,14,20) |
InChI Key |
MVQUTNOUSMMRAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2NC(=S)N3N2C(=S)NC3C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.